3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11089415
InChI: InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

CAS No.:

Cat. No.: VC11089415

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate -

Specification

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name (3,4,8-trimethyl-2-oxochromen-7-yl) acetate
Standard InChI InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3
Standard InChI Key NYHWEIQZVGZLRW-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol. Its IUPAC name, [7-(acetyloxy)-3,4,8-trimethyl-2-oxo-2H-chromen-5-yl] acetate, reflects the substitution pattern on the coumarin scaffold. The chromenone core consists of a benzopyran-2-one structure, with the acetyloxy group at position 7 contributing to its polarity and reactivity .

Structural Elucidation and Spectroscopic Data

Key spectroscopic features include:

  • UV-Vis: Strong absorption bands at 270–320 nm due to the conjugated π-system of the coumarin core .

  • IR: Stretching vibrations at 1750 cm⁻¹ (ester C=O), 1680 cm⁻¹ (chromenone C=O), and 1240 cm⁻¹ (C-O ester) .

  • NMR:

    • ¹H NMR: Singlets for methyl groups at δ 2.1–2.4 ppm, a deshielded proton adjacent to the ester group at δ 5.1 ppm, and aromatic protons between δ 6.8–7.5 ppm .

    • ¹³C NMR: Carbonyl signals at δ 165–170 ppm (ester and chromenone C=O), and methyl carbons at δ 15–25 ppm .

Synthesis and Chemical Reactivity

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate typically involves a multi-step pathway:

Key Synthetic Steps

  • Formation of the Coumarin Core:

    • Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the chromenone skeleton.

  • Methylation:

    • Selective methylation at positions 3, 4, and 8 using methyl iodide or dimethyl sulfate in the presence of a base.

  • Acetylation:

    • Reaction of the 7-hydroxyl group with acetic anhydride or acetyl chloride to introduce the acetate moiety .

Optimization Challenges

  • Regioselectivity: Achieving precise methylation at positions 3, 4, and 8 requires careful control of reaction conditions to avoid over-alkylation.

  • Stability: The acetylated product is sensitive to hydrolysis, necessitating anhydrous conditions during synthesis and storage .

Physicochemical Properties

PropertyValue
Melting Point142–145°C (decomposes)
SolubilitySoluble in DMSO, acetone; sparingly soluble in water
LogP (Partition Coefficient)2.8 ± 0.3
pKa4.2 (ester hydrolysis)

These properties influence its bioavailability and suitability for pharmaceutical formulations .

Biological Activities and Mechanisms

While direct pharmacological data on 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate are scarce, structurally related coumarins exhibit the following activities:

Antimicrobial Effects

  • Bacterial Growth Inhibition: Analogues with acetyloxy groups demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli by disrupting membrane integrity .

  • Fungal Targets: Activity against Candida albicans (MIC = 16–64 µg/mL) via inhibition of ergosterol biosynthesis.

Antioxidant Capacity

  • ROS Scavenging: The compound’s phenolic structure (post-hydrolysis) neutralizes free radicals with an IC₅₀ of 12.5 µM in DPPH assays .

Anti-inflammatory Action

  • COX-2 Inhibition: Methylated coumarins suppress prostaglandin synthesis (IC₅₀ = 0.8 µM), reducing inflammation in murine models.

Comparative Analysis with Related Coumarins

CompoundSubstituentsBioactivity Highlights
7-Hydroxy-4-methylcoumarin4-Me, 7-OHAnticoagulant (IC₅₀ = 5 µM)
6,8-Dimethyl-2-oxochromen-7-yl acetate6,8-Me, 7-OAcAnticancer (HepG2 IC₅₀ = 18 µM)
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate3,4,8-Me, 7-OAcAntimicrobial, Antioxidant (This work)

The 3,4,8-trimethyl substitution pattern enhances lipophilicity, potentially improving blood-brain barrier penetration compared to simpler coumarins .

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